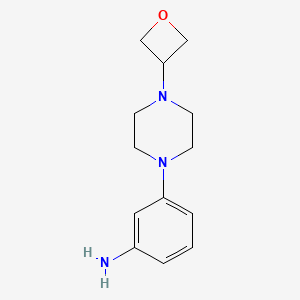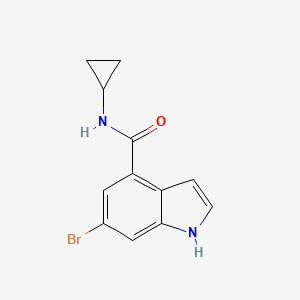
4-(2-Ethyl-hexyloxy)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethyl-hexyloxy)-phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group and an ethyl-hexyloxy substituent. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethyl-hexyloxy)-phenol typically involves the alkylation of phenol with 2-ethylhexanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Ethyl-hexyloxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 4-(2-Ethyl-hexyloxy)-phenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the development of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an active ingredient in pharmaceutical formulations.
Industry: The compound is widely used in the cosmetics industry as a UV filter in sunscreen formulations. It helps protect the skin from harmful ultraviolet radiation by absorbing UV light.
Mécanisme D'action
The mechanism of action of 4-(2-Ethyl-hexyloxy)-phenol primarily involves its ability to absorb ultraviolet radiation. The phenolic hydroxyl group and the ethyl-hexyloxy substituent contribute to its UV-absorbing properties. Upon exposure to UV light, the compound undergoes electronic transitions that dissipate the absorbed energy as heat, thereby preventing UV-induced damage to the skin.
Comparaison Avec Des Composés Similaires
4-(2-Ethyl-hexyloxy)-benzophenone: Another UV filter with similar applications in sunscreens.
2-Ethylhexyl 4-methoxycinnamate: A commonly used UV filter in cosmetic formulations.
Octocrylene: A UV filter that is often used in combination with other UV absorbers to enhance sun protection.
Uniqueness: 4-(2-Ethyl-hexyloxy)-phenol is unique due to its specific chemical structure, which provides a balance of hydrophilic and lipophilic properties. This makes it an effective UV filter with good solubility in both water and oil phases, enhancing its versatility in various formulations.
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
4-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3 |
Clé InChI |
ICYTWTCDUIQTJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)







